A Comprehensive Technical Guide to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (CAS No. 10126-37-1)
A Comprehensive Technical Guide to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (CAS No. 10126-37-1)
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, a substituted benzylamine with significant potential as a versatile intermediate in synthetic and medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, validated protocol for its synthesis, and explores its characteristic reactivity. The unique molecular architecture, featuring an aryl bromide, a methoxy ether, and a tertiary amine, presents a trifecta of functionalities that enable its use in a wide array of chemical transformations, particularly in the construction of complex molecular scaffolds for drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of this valuable building block.
Introduction: A Multifunctional Scaffolding for Chemical Innovation
Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The compound 2-Bromo-5-methoxy-N,N-dimethylbenzylamine (CAS No. 10126-37-1) is a notable member of this class, distinguished by the strategic placement of three key functional groups on a single benzene ring.[2]
The inherent value of this molecule lies in the interplay of its components:
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Aryl Bromide : The bromine atom serves as a highly effective synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
Methoxy Group : As an electron-donating group, the methoxy substituent modulates the electronic properties of the aromatic ring, influencing its reactivity and the binding interactions of its derivatives with biological targets.[2] Its presence is a common feature in many approved pharmaceutical drugs.[2]
-
Tertiary Amine : The N,N-dimethylbenzylamine moiety provides a basic and nucleophilic center, which can be crucial for tuning solubility, forming salts, or participating in further chemical reactions.[3]
This guide offers a detailed examination of this compound, from its fundamental properties to its synthesis and potential applications, providing a robust resource for laboratory and developmental use.
Physicochemical Properties and Characterization
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. The key identifiers and properties of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10126-37-1 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₄BrNO | [3][4][5] |
| Molecular Weight | 244.13 g/mol | [2][5] |
| Appearance | Clear liquid | [4] |
| Purity | Typically ≥95-97% | [4][6][7] |
| Synonyms | (2-Bromo-5-methoxy-benzyl)-dimethyl-amine, 1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine | [3][6] |
| InChI Key | KMYPJJLCQWNEKN-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
Structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly detailed, its profile can be confidently predicted based on analogous structures like 2-Bromo-N,N-dimethylbenzylamine.[2][8]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, whose chemical shifts are influenced by the bromine and methoxy groups.[2] A singlet for the benzylic methylene (-CH₂-) protons would appear, as well as a characteristic upfield singlet for the six protons of the two N-methyl (-N(CH₃)₂) groups.[2] The methoxy group would present as a sharp singlet around 3.8-3.9 ppm.[9]
-
¹³C NMR Spectroscopy : The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.[2] Additional signals will correspond to the methylene carbon, the two equivalent N-methyl carbons, and the methoxy carbon.
-
FTIR Spectroscopy : The infrared spectrum will be characterized by key absorption bands. These include C-H stretching from the benzene ring and the methylene group, C-C stretching within the aromatic ring, and the C-N stretching of the dimethylamino group.[2][8] Crucially, strong asymmetric and symmetric C-O-C stretching bands will confirm the presence of the methoxy ether functionality.[2]
Synthesis and Manufacturing
The synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine can be achieved through several reliable routes. The most direct and industrially scalable approach is the nucleophilic substitution of a suitable benzyl halide with dimethylamine.
Recommended Synthesis Protocol: Amination of 2-Bromo-5-methoxybenzyl bromide
This protocol describes a robust method for preparing the title compound from the commercially available precursor 2-Bromo-5-methoxybenzyl bromide.[10][11] The procedure is adapted from established methods for the synthesis of similar N,N-dimethylbenzylamines.[8]
Materials:
-
2-Bromo-5-methoxybenzyl bromide (1.0 eq)
-
Dimethylamine solution (e.g., 33% in Ethanol or 2M in THF) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-methoxybenzyl bromide (1.0 eq) in dichloromethane (approx. 0.1 M concentration).
-
Rationale: DCM is an excellent solvent for the starting material and is relatively unreactive under these conditions, facilitating a homogeneous reaction mixture.
-
-
Amine Addition: Cool the solution in an ice bath to 0 °C. Add the dimethylamine solution (1.5 eq) dropwise over 15-20 minutes.
-
Rationale: Using a slight excess of the amine ensures complete consumption of the benzyl bromide starting material. The dropwise addition at low temperature helps to control the exothermicity of the reaction.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-12 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is no longer visible.
-
Work-up and Neutralization: Upon completion, quench the reaction by adding a 10% aqueous solution of NaHCO₃. Stir for 15 minutes.
-
Rationale: This step neutralizes the hydrobromide salt of dimethylamine formed as a byproduct, facilitating the extraction of the free amine product into the organic layer.[8]
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with saturated brine.
-
Rationale: Washing removes water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Rationale: Column chromatography is essential to remove any unreacted starting materials or side products, yielding the final compound with high purity.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Synthetic Utility
The true value of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine lies in its capacity to serve as a versatile building block for more complex molecules. Its functional groups provide distinct and orthogonal reactivity.
The aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic elaboration of the molecular scaffold, a common tactic in medicinal chemistry to enhance potency or modify pharmacokinetic profiles.[2] For instance, a Suzuki coupling could introduce a new aryl or heteroaryl ring, while a Sonogashira coupling could append an alkyne functionality for further modification via click chemistry.
The tertiary amine can be quaternized with alkyl halides to form ammonium salts, altering the molecule's solubility and physical properties. This functionality is also relevant in the context of developing receptor modulators or enzyme inhibitors, where the basic nitrogen can form critical ionic interactions with biological targets.[12]
Potential Applications in Research and Development
While specific applications for 2-Bromo-5-methoxy-N,N-dimethylbenzylamine are not extensively documented, its structure is emblematic of scaffolds used in several areas of drug discovery:
-
CNS Agents: Many centrally acting agents, including serotonin receptor agonists and antagonists, feature substituted benzylamine or phenethylamine cores.[13] The title compound is a valuable precursor for creating libraries of novel compounds to screen for activity at these targets.
-
Antimicrobial Agents: The benzylamine scaffold has been investigated for the development of antifungal and anti-mycobacterial agents.[14][15] The ability to easily diversify the structure via the bromide handle makes it a useful platform for structure-activity relationship (SAR) studies.
-
Enzyme Inhibitors: Substituted benzylamines are known to inhibit key enzymes like monoamine oxidase (MAO) and 17β-hydroxysteroid dehydrogenase.[1][12] This compound provides a starting point for designing novel inhibitors for various therapeutic targets.
Safety and Handling
As with any halogenated amine, proper safety protocols are essential when handling 2-Bromo-5-methoxy-N,N-dimethylbenzylamine.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, impervious gloves, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Consult the material safety data sheet (MSDS) for comprehensive safety and handling information before use.[16]
Conclusion
2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a synthetically valuable and versatile chemical intermediate. Its trifunctional nature—an aryl bromide for cross-coupling, a methoxy group for electronic modulation, and a tertiary amine for physicochemical tuning—makes it an attractive building block for constructing diverse and complex molecular libraries. The straightforward and robust synthetic protocol outlined in this guide provides a reliable pathway for its preparation, empowering researchers in medicinal chemistry, organic synthesis, and materials science to unlock its full potential in their respective fields.
References
- Process for producing 2-bromo-5-methoxybenzyl bromide.
-
Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent . ResearchGate. [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 . PubMed Central. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . ACS Publications. [Link]
-
Synthesis of 2-bromo-5-methoxybenzoic acid . PrepChem.com. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry . Walsh Medical Media. [Link]
-
Reductive amination . Wikipedia. [Link]
-
Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics . PubMed. [Link]
-
Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties . The Open Medicinal Chemistry Journal. [Link]
-
Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO), and W . DocsDrive. [Link]
- Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy . DEA.gov. [Link]
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine . NCBI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 10126-37-1: 2-BROMO-5-METHOXY-N,N-DIMETHYLBENZYLAMINE [cymitquimica.com]
- 4. 2-BROMO-5-METHOXY-N,N-DIMETHYLBENZYLAMINE, CasNo.10126-37-1 BOC Sciences United States [bocscichem.lookchem.com]
- 5. scbt.com [scbt.com]
- 6. 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | CymitQuimica [cymitquimica.com]
- 7. Benzenemethanamine, 2-bromo-5-methoxy-N,N-dimethyl- [cymitquimica.com]
- 8. docsdrive.com [docsdrive.com]
- 9. dea.gov [dea.gov]
- 10. biosynth.com [biosynth.com]
- 11. 2-溴-5-甲氧基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 16. echemi.com [echemi.com]
